![molecular formula C21H34O9 B14451146 Benzaldehyde, 3,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]- CAS No. 73033-13-3](/img/structure/B14451146.png)
Benzaldehyde, 3,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzaldehyde: is an organic compound with the molecular formula C21H34O9 It is a derivative of benzaldehyde, featuring multiple ethoxy groups attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzaldehyde typically involves the reaction of 3,4-dihydroxybenzaldehyde with 2-(2-methoxyethoxy)ethanol in the presence of a suitable catalyst. The reaction proceeds through a series of etherification steps, where the hydroxyl groups on the benzaldehyde are replaced by the ethoxy groups. The reaction conditions often include:
Catalyst: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide.
Temperature: Moderate temperatures around 60-80°C.
Solvent: Common solvents like dichloromethane or toluene.
Industrial Production Methods: In an industrial setting, the production of 3,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzaldehyde may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The aldehyde group in 3,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The ethoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 3,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzoic acid.
Reduction: 3,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzaldehyde is used as an intermediate in the synthesis of complex organic molecules. Its multiple ethoxy groups make it a versatile building block for creating polymers and other macromolecules.
Biology: In biological research, this compound can be used to study the interactions of aldehydes with biological macromolecules. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: Potential applications in medicine include the development of new drugs or drug delivery systems. The ethoxy groups can enhance the solubility and bioavailability of pharmaceutical compounds.
Industry: In the industrial sector, 3,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzaldehyde can be used in the production of specialty chemicals, coatings, and adhesives. Its unique structure allows for the creation of materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzaldehyde depends on its chemical interactions with other molecules. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of various adducts. The ethoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s solubility and reactivity.
Molecular Targets and Pathways:
Aldehyde Group: Reacts with nucleophiles such as amines and thiols.
Ethoxy Groups: Enhance solubility and facilitate interactions with polar solvents and molecules.
Vergleich Mit ähnlichen Verbindungen
3,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzoic acid: An oxidized form of the compound with a carboxylic acid group.
3,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzyl alcohol: A reduced form with an alcohol group.
3,4,5-tris[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzaldehyde: A similar compound with an additional ethoxy group.
Uniqueness: 3,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzaldehyde is unique due to its specific arrangement of ethoxy groups, which imparts distinct chemical properties
Eigenschaften
CAS-Nummer |
73033-13-3 |
|---|---|
Molekularformel |
C21H34O9 |
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
3,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzaldehyde |
InChI |
InChI=1S/C21H34O9/c1-23-5-7-25-9-11-27-13-15-29-20-4-3-19(18-22)17-21(20)30-16-14-28-12-10-26-8-6-24-2/h3-4,17-18H,5-16H2,1-2H3 |
InChI-Schlüssel |
VCVQCXMWDDMTDO-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCOCCOC1=C(C=C(C=C1)C=O)OCCOCCOCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



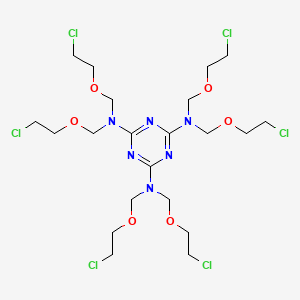
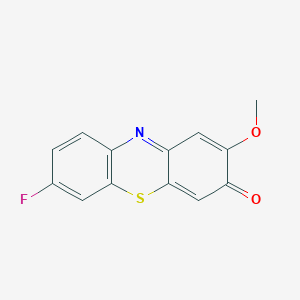
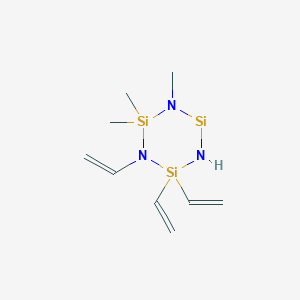
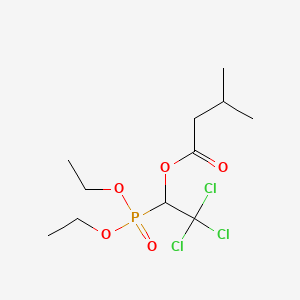
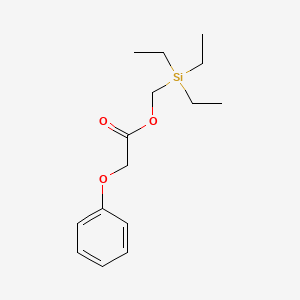
![(3R)-3-[(Oxan-2-yl)oxy]butan-1-ol](/img/structure/B14451117.png)
![3-{[2-Chloro-4-(trifluoromethyl)phenyl]sulfanyl}aniline](/img/structure/B14451124.png)
![2,5-Bis[4-(hexyloxy)phenyl]-1,3,4-oxadiazole](/img/structure/B14451132.png)
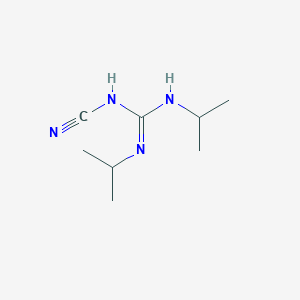
![1-[(Oxolan-2-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14451144.png)

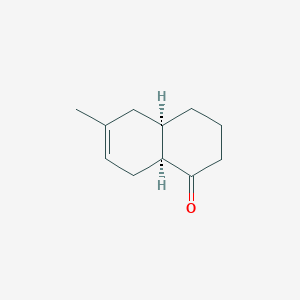
![[(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane)](/img/structure/B14451163.png)
